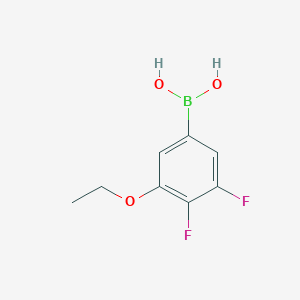

3,4-Difluoro-5-ethoxyphenylboronic acid

Description

BenchChem offers high-quality 3,4-Difluoro-5-ethoxyphenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-Difluoro-5-ethoxyphenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3-ethoxy-4,5-difluorophenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BF2O3/c1-2-14-7-4-5(9(12)13)3-6(10)8(7)11/h3-4,12-13H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADPWEMTWYVQLFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C(=C1)F)F)OCC)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BF2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to 3,4-Difluoro-5-ethoxyphenylboronic Acid (CAS 1162261-96-2): Properties, Synthesis, and Applications

This guide provides an in-depth technical overview of 3,4-Difluoro-5-ethoxyphenylboronic acid, a specialized building block for research and development. It is intended for an audience of researchers, medicinal chemists, and materials scientists who require a detailed understanding of this reagent's properties and its utility in advanced organic synthesis.

Introduction: Strategic Importance in Synthesis

3,4-Difluoro-5-ethoxyphenylboronic acid (CAS No. 1162261-96-2) is a polysubstituted arylboronic acid that serves as a valuable intermediate in the synthesis of complex organic molecules.[1][2] The strategic placement of two electron-withdrawing fluorine atoms and an electron-donating ethoxy group on the phenyl ring creates a unique electronic and steric profile. This substitution pattern is particularly relevant in the fields of drug discovery and materials science.

The boronic acid functional group is a cornerstone of modern synthetic chemistry, primarily enabling palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[3] The inclusion of fluorine atoms in bioactive molecules is a well-established strategy to enhance metabolic stability, binding affinity, and lipophilicity. Therefore, this reagent provides a direct route to introduce a 3,4-difluoro-5-ethoxyphenyl moiety into a target structure, a motif of significant interest for tuning the pharmacokinetic and pharmacodynamic properties of novel therapeutic agents.

Physicochemical and Spectroscopic Properties

A clear understanding of the physical and spectroscopic characteristics of a reagent is fundamental to its effective use in the laboratory.

Core Physicochemical Data

The key physical and chemical properties of 3,4-Difluoro-5-ethoxyphenylboronic acid are summarized below. Data for analogous compounds are provided for context where direct experimental values for the title compound are not publicly available.

| Property | Value | Reference |

| CAS Number | 1162261-96-2 | [1][2] |

| Molecular Formula | C₈H₉BF₂O₃ | |

| Molecular Weight | 201.96 g/mol | |

| Appearance | White to off-white solid (predicted) | - |

| Melting Point | 136-140 °C (for analogous 4,5-Difluoro-2-ethoxyphenylboronic acid) | |

| Solubility | Soluble in polar organic solvents (e.g., THF, Dioxane, Methanol). Poorly soluble in nonpolar solvents like hexanes. | [4] |

| pKa | ~8.8 (predicted, based on phenylboronic acid) | [4] |

Predicted Spectroscopic Profile

While an experimental spectrum was not found in the searched literature, a predicted Nuclear Magnetic Resonance (NMR) profile can be derived from the structure and known chemical shift principles.

-

¹H NMR: The proton spectrum is expected to be complex. The two aromatic protons will appear as multiplets in the aromatic region (δ 7.0-8.0 ppm) due to complex coupling with each other and with the two adjacent fluorine atoms. The ethoxy group will present as a quartet (CH₂) around δ 4.1 ppm and a triplet (CH₃) around δ 1.4 ppm. The acidic protons of the boronic acid group, B(OH)₂, will likely appear as a broad, exchangeable singlet.

-

¹³C NMR: The carbon spectrum will show distinct signals for the six aromatic carbons, with their chemical shifts significantly influenced by the fluorine and ethoxy substituents. The carbon directly bonded to the boron atom will be a key diagnostic signal. The two carbons of the ethoxy group will appear in the upfield region.

-

¹⁹F NMR: A fluorine NMR spectrum would show two distinct resonances for the non-equivalent fluorine atoms, providing clear confirmation of the substitution pattern.

Synthesis and Purification

Arylboronic acids are commonly synthesized from the corresponding aryl halides. The most prevalent and field-proven method involves the formation of a Grignard or organolithium reagent, followed by quenching with a borate ester and subsequent acidic hydrolysis.[5][6]

Representative Synthesis Protocol

This protocol describes a plausible and robust method for the laboratory-scale synthesis of 3,4-Difluoro-5-ethoxyphenylboronic acid, adapted from established procedures for analogous compounds.[6] The starting material for this synthesis would be 5-bromo-1,2-difluoro-3-ethoxybenzene.

Step-by-Step Methodology:

-

Grignard Reagent Formation: To a flame-dried, three-neck flask under an inert nitrogen atmosphere, add magnesium turnings (1.2 equivalents). Add a small volume of anhydrous tetrahydrofuran (THF) and a crystal of iodine to initiate the reaction.

-

Slowly add a solution of 5-bromo-1,2-difluoro-3-ethoxybenzene (1.0 equivalent) in anhydrous THF to the flask, maintaining a gentle reflux. After the addition is complete, continue to stir at reflux for 1-2 hours to ensure complete formation of the Grignard reagent.

-

Borylation: Cool the Grignard solution to -78 °C using a dry ice/acetone bath. In a separate flask, prepare a solution of triisopropyl borate (1.5 equivalents) in anhydrous THF and cool it to -78 °C.

-

Slowly transfer the Grignard reagent solution to the triisopropyl borate solution via cannula while maintaining the temperature at -78 °C. Stir the reaction mixture at this temperature for 2-3 hours.

-

Hydrolysis and Work-up: Allow the reaction mixture to warm slowly to room temperature. Quench the reaction by the slow addition of aqueous hydrochloric acid (e.g., 2 M) until the solution is acidic (pH ~2). Stir vigorously for 1-2 hours to hydrolyze the boronate ester.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate (3x volumes).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography to yield the final white solid.

Synthesis Workflow Diagram

The following diagram illustrates the key stages of the synthesis process.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of 3,4-Difluoro-5-ethoxyphenylboronic acid is its use as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This reaction is one of the most powerful and versatile methods for constructing C(sp²)-C(sp²) bonds, forming biaryl structures that are prevalent in pharmaceuticals and organic electronic materials.[7][8]

Mechanistic Causality

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst.[3]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of an aryl halide (the electrophile).

-

Transmetalation: The boronic acid must be activated by a base (e.g., K₂CO₃, K₃PO₄). The base forms a boronate salt [ArB(OH)₃]⁻, which is more nucleophilic and facilitates the transfer of the aryl group from boron to the palladium center. This is the key step where the title compound transfers its 3,4-difluoro-5-ethoxyphenyl group.

-

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the new biaryl product and regenerating the Pd(0) catalyst.[7]

The choice of base, solvent, and palladium ligand is critical for achieving high yields, especially with challenging or sterically hindered substrates.[9]

General Experimental Protocol for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling 3,4-Difluoro-5-ethoxyphenylboronic acid with a generic aryl bromide.

Step-by-Step Methodology:

-

Flask Preparation: To a Schlenk flask equipped with a magnetic stir bar and condenser, add the aryl bromide (1.0 equivalent), 3,4-Difluoro-5-ethoxyphenylboronic acid (1.2-1.5 equivalents), and a suitable base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equivalents).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to remove all oxygen.

-

Catalyst and Solvent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the flask. Add a degassed solvent system. A common choice is a mixture of an organic solvent and water, such as Dioxane/H₂O or Toluene/Ethanol/H₂O.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and an organic solvent like ethyl acetate.

-

Extraction and Purification: Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Final Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Suzuki Coupling Experimental Workflow

Safety, Handling, and Storage

As with all chemical reagents, proper safety protocols must be observed. The hazard profile for 3,4-Difluoro-5-ethoxyphenylboronic acid is expected to be similar to other functionalized phenylboronic acids.[10]

| Hazard Class | GHS Statement Code | Description |

| Skin Irritation | H315 | Causes skin irritation.[10] |

| Eye Irritation | H319 | Causes serious eye irritation.[10] |

| Respiratory Irritation | H335 | May cause respiratory irritation.[10] |

Handling:

-

Work in a well-ventilated fume hood.[11]

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles.[11]

-

Avoid inhalation of dust and direct contact with skin and eyes.[11]

Storage:

-

Store in a tightly sealed container in a cool, dry place.

-

For long-term stability, storage under an inert atmosphere (Nitrogen or Argon) at 2-8 °C is recommended.

-

Keep away from strong oxidizing agents and strong bases.[11]

References

-

Oberli, M. A., & Buchwald, S. L. (2012). A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. Organic Letters, 14(17), 4606-4609. Available at: [Link]

-

eScholarship, University of California. (n.d.). SYNTHESIS OF BORONIC ACIDS AND ESTERS FROM PINACOLBORANE AND AMINOBORANE UNDER AMBIENT MAGNE. Available at: [Link]

- Google Patents. (n.d.). US6576789B1 - Process for the preparation of substituted phenylboronic acids.

-

Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5359-5363. Available at: [Link]

-

ResearchGate. (2025). Synthesis of some para-functionalized phenylboronic acid derivatives. Available at: [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

- Google Patents. (n.d.). EP1046640A2 - Process for preparing substituted phenyl boronic acids.

-

Deng, Y., et al. (2009). Improvement on synthesis of different alkyl-phenylboronic acid. Journal of Biomedical Nanotechnology, 5(5), 551-6. Available at: [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

-

ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reaction of aryl boronic acids with 1a. Available at: [Link]

-

Boroncore. (n.d.). 1162261-96-2 | 3,4-Difluoro-5-ethoxyphenylboronic acid. Available at: [Link]

-

Haeso Chemical. (n.d.). 3,4-Difluoro-5-ethoxyphenylboronic acid_1162261-96-2. Available at: [Link]

-

Wikipedia. (n.d.). Phenylboronic acid. Available at: [Link]

-

PubChem. (n.d.). 3,5-Difluoro-2-methoxyphenylboronic acid. Available at: [Link]

Sources

- 1. 1162261-96-2 | 3,4-Difluoro-5-ethoxyphenylboronic acid | Boroncore [boroncore.com]

- 2. 3,4-Difluoro-5-ethoxyphenylboronic acid_1162261-96-2_해서 화공 [hairuichem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 5. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]

- 6. Improvement on synthesis of different alkyl-phenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Yoneda Labs [yonedalabs.com]

- 8. researchgate.net [researchgate.net]

- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 3,5-Difluoro-2-methoxyphenylboronic acid | C7H7BF2O3 | CID 2734607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

Advanced Structural and Application Guide: 3,4-Difluoro-5-ethoxyphenylboronic Acid in Modern Cross-Coupling

Executive Summary

As late-stage functionalization becomes increasingly critical in drug discovery and advanced materials science, the demand for highly functionalized organoboron reagents has surged. 3,4-Difluoro-5-ethoxyphenylboronic acid is a premium building block designed to introduce a uniquely decorated phenyl ring into complex molecular architectures ([1]). This whitepaper, written from the perspective of a Senior Application Scientist, provides an in-depth mechanistic analysis of its structural features and a field-validated protocol for its application in palladium-catalyzed Suzuki-Miyaura cross-coupling.

Chemical Identity & Physicochemical Profiling

Understanding the fundamental properties of a reagent is the first step toward predictable synthetic outcomes. Table 1 outlines the core physicochemical data for 3,4-Difluoro-5-ethoxyphenylboronic acid, which dictates its handling and reactivity[1].

Table 1: Physicochemical Properties

| Property | Value |

| Chemical Name | 3,4-Difluoro-5-ethoxyphenylboronic acid |

| CAS Number | 1162261-96-2 |

| Molecular Formula | C8H9BF2O3 |

| Molecular Weight | 201.96 g/mol |

| Structural Motif | Arylboronic acid with di-fluoro and ethoxy substituents |

| Storage Conditions | Inert atmosphere, 2-8°C (prevents protodeboronation) |

Mechanistic Insights: The Structure-Activity Relationship (SAR)

In synthetic chemistry, every functional group serves a distinct mechanistic or biological purpose. The architecture of 3,4-Difluoro-5-ethoxyphenylboronic acid is not arbitrary; it is engineered for specific performance metrics in both the reaction flask and the biological target.

-

The Boronic Acid (-B(OH)₂): Acts as the transmetalating agent in cross-coupling reactions. Boronic acids are favored over stannanes (Stille) or zincates (Negishi) due to their bench stability, low toxicity, and environmentally benign inorganic byproducts ([2]).

-

The 3,4-Difluoro Motif: Fluorine substitution profoundly impacts the molecule's electronic distribution. The strong electron-withdrawing nature of the adjacent fluorines lowers the pKa of the boronic acid, facilitating the formation of the reactive boronate anion under milder basic conditions. In drug design, this motif enhances metabolic stability by blocking cytochrome P450-mediated oxidation and increases overall lipophilicity.

-

The 5-Ethoxy Group: The ethoxy substituent provides a delicate balance of steric bulk and electron donation. It acts as a hydrogen-bond acceptor in biological systems, while its ethyl chain improves solubility in organic solvents during synthesis.

Logical relationship of substituents in 3,4-Difluoro-5-ethoxyphenylboronic acid.

Experimental Protocol: Self-Validating Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern carbon-carbon bond formation[2]. However, achieving high yields with highly functionalized boronic acids requires precise control over the catalytic cycle. The following protocol is designed as a self-validating system, ensuring that each step logically drives the mechanism forward.

The Catalytic Workflow

The reaction relies on a Pd(0)/Pd(II) catalytic cycle consisting of oxidative addition, transmetalation, and reductive elimination ([3]).

Experimental workflow of the Suzuki-Miyaura cross-coupling catalytic cycle.

Step-by-Step Methodology

Reagents Required:

-

Electrophile: Aryl or Vinyl Halide (1.0 equivalent)

-

Nucleophile: 3,4-Difluoro-5-ethoxyphenylboronic acid (1.2 equivalents)

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

-

Base: Potassium Carbonate (K₂CO₃) (2.5 equivalents)

-

Solvent System: 1,4-Dioxane / H₂O (4:1 v/v)

Procedure & Causality:

-

Reaction Setup & Degassing: In a round-bottom flask, dissolve the aryl halide and 3,4-Difluoro-5-ethoxyphenylboronic acid in 1,4-Dioxane. Add the aqueous K₂CO₃ solution.

-

Causality: The biphasic or mixed solvent system is crucial. Dioxane solubilizes the organic components, while water dissolves the base and facilitates the formation of the highly reactive boronate complex [Ar-B(OH)₃]⁻, which is a prerequisite for the transmetalation step[3].

-

-

Atmospheric Control: Purge the mixture with Nitrogen or Argon gas for 15 minutes.

-

Causality: Running the reaction under an inert environment is strictly required to prevent the irreversible oxidation of the active Pd(0) catalyst to an inactive Pd(II) state[2].

-

-

Catalyst Addition: Add the Pd(PPh₃)₄ catalyst under a positive stream of inert gas to maintain the oxygen-free environment.

-

Thermal Activation: Heat the reaction mixture to 80–100°C using a sand bath or heating block, with vigorous magnetic stirring[2].

-

Causality: Elevated temperatures provide the necessary activation energy for the oxidative addition step, especially if the aryl halide is electronically deactivated or sterically hindered.

-

-

Monitoring: Track reaction progress via TLC or LC-MS. Reaction times typically vary between 2 to 12 hours depending on the electrophile[2].

-

Workup & Isolation: Once complete, cool to room temperature, dilute with Ethyl Acetate, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography.

-

Causality: The inorganic boron byproducts are highly water-soluble and are easily removed during the aqueous wash, which is a primary advantage of Suzuki chemistry over other cross-coupling methods[2].

-

Applications in Drug Discovery & Material Science

The integration of the 3,4-difluoro-5-ethoxyphenyl moiety into larger scaffolds is highly valued in medicinal chemistry. The fluorine atoms modulate the electronic properties of the aromatic ring, often increasing the binding affinity of the resulting Active Pharmaceutical Ingredient (API) to its target protein via multipolar interactions. Simultaneously, the ethoxy group provides a vector for exploring the steric boundaries of a receptor's binding pocket. In materials science, these fluorinated biphenyl derivatives are utilized to tune the emission spectra, solubility, and thermal stability of Organic Light-Emitting Diodes (OLEDs).

References

-

Fisher Scientific. "Suzuki-Miyaura Cross-Coupling Reaction". Chemistry Applications Guide. Available at:[Link]

-

Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide". Reaction Mechanisms & Protocols. Available at:[Link]

Sources

Technical Guide: Electron-Deficient Aryl Boronic Acid Building Blocks in Medicinal Chemistry

Executive Summary

In medicinal chemistry, electron-deficient aryl rings (e.g., fluorinated phenyls, pyridines, pyrimidines) are critical for optimizing metabolic stability (blocking P450 oxidation sites) and tuning lipophilicity (LogD). However, the boronic acid building blocks required to install these moieties via Suzuki-Miyaura coupling are notoriously unstable.[1] This guide analyzes the mechanistic causes of this instability—primarily protodeboronation—and provides self-validating protocols to overcome it using MIDA boronates and specialized catalytic systems.

Part 1: The Stability Paradox

The Mechanistic Failure Mode: Protodeboronation

The primary challenge with electron-deficient aryl boronic acids is protodeboronation , where the C-B bond is cleaved and replaced by a C-H bond before the cross-coupling can occur.

The Causality:

-

Base Activation: Suzuki coupling requires a base to activate the boronic acid (forming a boronate "ate" complex) or the palladium catalyst.

-

Electronic Destabilization: Electron-withdrawing groups (EWGs) on the aryl ring stabilize the negative charge development at the ipso-carbon during the transition state.

-

Hydrolysis: In the presence of water (common in Suzuki conditions), this stabilized intermediate is rapidly protonated, destroying the reagent.

Key Insight: The reaction rate of protodeboronation (

Visualization: Protodeboronation Mechanism

The following diagram illustrates the base-catalyzed decomposition pathway that competes with the productive catalytic cycle.

Caption: Base-catalyzed protodeboronation mechanism where EWGs stabilize the transition state, accelerating decomposition.

Part 2: Strategic Solutions & Data

To mitigate instability, two primary strategies are employed: Slow Release (MIDA boronates) and Rapid Transmetallation (Specialized Catalysts).

Strategy A: MIDA Boronates (The "Slow Release" System)

N-Methyliminodiacetic acid (MIDA) boronates are sp3-hybridized, protecting the boron center from base attack. They do not undergo transmetallation directly. Instead, they hydrolyze slowly under aqueous basic conditions to release the active boronic acid at a rate that matches consumption by the catalyst, keeping the standing concentration of the unstable free acid low.

Strategy B: Catalyst Optimization

If using free boronic acids, the catalyst must be hyper-active to transmetallate before decomposition occurs. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or NHC ligands (Pd-PEPPSI) are essential.

Comparative Stability Data

The table below summarizes the half-life (

| Reagent Form | Electronic State | Approx. | Mechanism of Failure | Recommended Application |

| Free Boronic Acid | sp2 (Lewis Acidic) | < 15 min | Rapid Protodeboronation | Only with hyper-active catalysts |

| Pinacol Ester | sp2 (Lewis Acidic) | ~ 1-2 hours | Hydrolysis | General purpose, but fails for poly-fluorinated aryls |

| Trifluoroborate | sp3 (Coordinatively Saturated) | > 24 hours | Requires acidic hydrolysis to activate | Acid-tolerant substrates |

| MIDA Boronate | sp3 (Coordinatively Saturated) | Indefinite* | Stable until hydrolyzed (Slow Release) | Gold Standard for unstable aryls |

*Stable as solid; releases active species over 1-6 hours in reaction media.

Part 3: Experimental Protocols

Protocol 1: "Slow Release" Cross-Coupling using MIDA Boronates

Context: Best for highly unstable substrates (e.g., 2-pyridyl, 2,6-difluorophenyl) where standard coupling yields <10%.

Reagents:

-

Aryl Chloride/Bromide (1.0 equiv)

-

MIDA Boronate (1.2 - 1.5 equiv)

-

Catalyst: Pd(OAc)2 (2-5 mol%) + XPhos (4-10 mol%) or Pd-XPhos G2 precatalyst.

-

Base: K3PO4 (3.0 equiv, anhydrous).

-

Solvent: THF:H2O (10:1) or Dioxane:H2O (5:1).[2]

Step-by-Step Methodology:

-

Setup: Charge a reaction vial with the MIDA boronate, aryl halide, Pd precatalyst, and K3PO4. Add a stir bar.

-

Degassing: Seal the vial and purge with Argon for 5 minutes. Critical: Oxygen promotes homocoupling and phenol formation.

-

Solvent Addition: Add the degassed solvent mixture (Dioxane:H2O 5:1). The water is stoichiometric and essential for the hydrolysis of the MIDA backbone.

-

Reaction: Heat to 60°C.

-

Mechanism Check: At 60°C, the MIDA backbone hydrolyzes slowly (

), releasing the free boronic acid. The high activity of XPhos ensures

-

-

Monitoring: Monitor by LCMS. If the MIDA boronate remains unconsumed after 4 hours, increase temperature to 80°C to accelerate hydrolysis.

-

Workup: Dilute with EtOAc, wash with NaHCO3, dry over MgSO4, and concentrate.

Protocol 2: Rapid Coupling of Free Electron-Deficient Boronic Acids

Context: When MIDA boronates are unavailable, and you must use the free acid. Speed is the variable of control.

Reagents:

-

Unstable Boronic Acid (1.5 - 2.0 equiv) - Excess is required due to decomposition.

-

Catalyst: Pd-PEPPSI-IPr (1-3 mol%). Rationale: NHC ligands facilitate extremely rapid oxidative addition and transmetallation.

-

Base: KF (3.0 equiv) or Cs2CO3.

-

Solvent: THF or DME (Anhydrous).

Step-by-Step Methodology:

-

Pre-activation: Dissolve the aryl halide and Pd-PEPPSI catalyst in anhydrous THF under Argon. Stir for 10 min to ensure oxidative addition (Step A) occurs before the boronic acid is introduced.

-

Addition: Add the unstable boronic acid and Base (KF) in one portion.

-

Temperature: Heat rapidly to reflux (or use Microwave irradiation at 80°C for 10-20 mins).

-

Why Microwave? Rapid heating minimizes the time window for the protodeboronation side-reaction during the "warm-up" phase.

-

-

Quench: Cool immediately and quench with weak acid (0.5M NaH2PO4) to neutralize the base and stop deboronation of any remaining starting material (if recovery is attempted).

Part 4: Workflow Visualization

The following diagram outlines the decision tree for selecting the correct building block strategy based on the electronic properties of the aryl ring.

Caption: Decision matrix for selecting coupling conditions based on substrate stability and reagent availability.

References

-

Cox, P. A., et al. (2010). "Base-catalyzed Protodeboronation of Arylboronic Acids and Esters." Journal of the American Chemical Society.[1][3] Link

-

Gillis, E. P., & Burke, M. D. (2007).[1] "A Simple and General Solution for the Iterative Cross-Coupling of Boronic Acids." Journal of the American Chemical Society.[1][3] Link

-

Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). "A New Palladium Precatalyst Allows for the Efficient Suzuki-Miyaura Coupling of Aryl Chlorides." Journal of the American Chemical Society.[1][3] Link

-

Organ, M. G., et al. (2006). "Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Suzuki-Miyaura Cross-Coupling Reaction." Chemistry - A European Journal. Link

-

Knapp, D. M., et al. (2010). "MIDA Boronates are Hydrolytically Stable and Can Be Used for Slow-Release Cross-Coupling."[1][2] Journal of the American Chemical Society.[1][3] Link

Sources

The Fundamental Acidity of Phenylboronic Acids: A Lewis Acid Perspective

An In-Depth Technical Guide to the pKa Values of Fluorinated Phenylboronic Acids

For researchers, medicinal chemists, and materials scientists, phenylboronic acids (PBAs) are a cornerstone class of compounds, indispensable as building blocks in Suzuki-Miyaura cross-coupling reactions, as receptors for carbohydrate sensing, and as pharmacophores in drug development. A critical, yet often nuanced, parameter governing their utility is the acidity of the boronic acid moiety, quantified by its pKa value. The strategic introduction of fluorine atoms onto the phenyl ring offers a powerful method to modulate this acidity, thereby fine-tuning the compound's properties for specific applications.

This technical guide provides an in-depth exploration of the pKa values of fluorinated phenylboronic acids. We will delve into the fundamental principles of boronic acid acidity, analyze the structure-activity relationships dictated by fluorine substitution patterns, present a validated experimental protocol for pKa determination, and discuss the profound implications of these findings for drug development and chemical research.

Unlike their carboxylic acid analogues, which are classic Brønsted acids (proton donors), phenylboronic acids primarily function as Lewis acids.[1][2] The boron atom, with its vacant p-orbital and sp² hybridization, readily accepts a pair of electrons. In aqueous media, this Lewis acidity is manifested through the acceptance of a hydroxide ion (OH⁻) from water, leading to a change from a neutral, trigonal planar geometry to a negatively charged, tetrahedral boronate species.[2]

This equilibrium is the basis for the measured pKa of a boronic acid. The pKa of the parent, unsubstituted phenylboronic acid is approximately 8.86, indicating that at physiological pH (~7.4), it exists predominantly in its neutral, trigonal form.[1][3]

Caption: Lewis acid equilibrium of phenylboronic acid in water.

The Impact of Fluorine Substitution on Acidity

The introduction of fluorine, the most electronegative element, onto the phenyl ring profoundly influences the Lewis acidity of the boron center. This is primarily due to fluorine's strong electron-withdrawing inductive effect (-I), which pulls electron density from the aromatic ring and, consequently, from the boron atom.[1] This increased partial positive charge on the boron makes it a stronger Lewis acid, facilitating the acceptance of a hydroxide ion and thus lowering the pKa.

The position of the fluorine substituent is critical and its effect is a combination of inductive (-I) and resonance (+M) effects.[3]

-

Ortho-Substitution: A fluorine atom at the ortho position causes a significant increase in acidity. This is attributed not only to the strong inductive effect but also to the potential formation of an intramolecular hydrogen bond between the hydroxyl proton and the adjacent fluorine atom (B–O–H···F). This interaction stabilizes the resulting tetrahedral boronate anion, shifting the equilibrium towards the ionized form.[3][4]

-

Meta-Substitution: At the meta position, the resonance effect is weak, and the acidity increase is dominated by the inductive effect. The resulting pKa is lower than the unsubstituted and para-substituted analogues.[3]

-

Para-Substitution: The influence of a para-fluoro substituent is the most subtle. Here, the electron-withdrawing inductive effect is partially counteracted by the electron-donating resonance effect (+M).[3] This results in only a minor increase in acidity compared to the unsubstituted phenylboronic acid.[1][3]

-

Polyfluorination: As the number of fluorine substituents increases, the cumulative inductive effect dominates, leading to a dramatic increase in acidity.[3][5] For example, 2,3,4,6-tetrafluorophenylboronic acid has a pKa of 6.17, which is over 2.5 units lower than the parent compound.[1][3][6] This makes it significantly more ionized at physiological pH.

Quantitative Analysis: pKa Values of Selected Fluorinated Phenylboronic Acids

The precise pKa value is determined experimentally. The following table summarizes the pKa values for a series of fluorinated phenylboronic acids, illustrating the trends discussed above.

| Compound Name | Substituent(s) | pKa Value |

| Phenylboronic Acid | None | 8.86[3] |

| 2-Fluorophenylboronic Acid | 2-F | 8.70 |

| 3-Fluorophenylboronic Acid | 3-F | 8.41 |

| 4-Fluorophenylboronic Acid | 4-F | 8.77[1][3] |

| 3,5-Difluorophenylboronic Acid | 3,5-di-F | 7.94 |

| 2,3,4,6-Tetrafluorophenylboronic Acid | 2,3,4,6-tetra-F | 6.17[1][3] |

| Pentafluorophenylboronic Acid | 2,3,4,5,6-penta-F | 7.37 |

| 4-(Trifluoromethyl)phenylboronic Acid | 4-CF₃ | 7.86[1] |

Note: Specific pKa values can vary slightly between studies depending on the experimental conditions (e.g., solvent, temperature). The values presented are representative.

Caption: Impact of fluorine substitution on phenylboronic acid pKa.

Experimental Protocol: pKa Determination by UV-Vis Spectrophotometric Titration

Spectrophotometric and potentiometric titrations are the most common methods for accurately determining boronic acid pKa values.[4][5][7] The following is a self-validating protocol for spectrophotometric titration, which relies on the different UV absorbance spectra of the trigonal acid and the tetrahedral boronate.

Principle

The conjugation of the phenyl ring with the boronic acid group results in a characteristic UV spectrum. Upon ionization to the tetrahedral boronate, the electronic structure is altered, leading to a predictable shift in the absorbance spectrum (often a change in λ_max or molar absorptivity). By monitoring this change across a range of precisely controlled pH values, a titration curve can be constructed and the pKa determined using a modified Henderson-Hasselbalch equation.

Materials and Reagents

-

Fluorinated Phenylboronic Acid sample

-

Spectrophotometer (UV-Vis) with quartz cuvettes

-

Calibrated pH meter

-

Volumetric flasks and pipettes

-

Buffer System: A universal buffer (e.g., Britton-Robinson) covering the expected pH range is ideal. Alternatively, a series of buffers (e.g., phosphate, borate) with known pH values can be prepared.

-

Acid/Base: 0.1 M HCl and 0.1 M NaOH for pH adjustment.

-

Solvent: Deionized water. If solubility is low, a co-solvent like methanol or DMSO may be required, though it's crucial to note that this will yield an apparent pKa (pKa_app) specific to that solvent system.[4]

Step-by-Step Methodology

-

Stock Solution Preparation: Accurately weigh the fluorinated phenylboronic acid and prepare a stock solution (e.g., 1 mM) in deionized water or the chosen co-solvent.

-

Determine Analytical Wavelength:

-

Prepare two samples from the stock solution: one highly acidic (pH ~2) and one highly basic (pH ~12). This ensures the boronic acid is fully in its neutral and ionized forms, respectively.

-

Scan the UV spectrum (e.g., 200-400 nm) for both samples.

-

Identify the wavelength with the largest difference in absorbance between the acidic and basic forms. This will be your analytical wavelength for the titration.

-

-

Titration Sample Preparation:

-

Prepare a series of vials or test tubes.

-

To each vial, add an identical aliquot of the boronic acid stock solution.

-

Add a consistent volume of the buffer solution to each vial, with each vial containing a buffer of a different pH value across the range of interest (e.g., from pH 6 to 10 in 0.2-0.5 pH unit increments).

-

-

Measurement and Data Collection:

-

For each sample, measure and record the final, precise pH.

-

Measure the absorbance of the solution at the predetermined analytical wavelength. Use a buffer-only solution as the blank.

-

-

Data Analysis and pKa Calculation:

-

Plot the measured absorbance against the measured pH. This will generate a sigmoidal titration curve.

-

The pKa is the pH at which the boronic acid is 50% ionized. This corresponds to the inflection point of the sigmoid curve.

-

The pKa can be calculated by fitting the data to the following equation: A = (A_acid + A_base * 10^(pH - pKa)) / (1 + 10^(pH - pKa)) where A is the observed absorbance, A_acid is the absorbance of the fully protonated form, and A_base is the absorbance of the fully ionized form.

-

Caption: Workflow for spectrophotometric pKa determination.

Implications for Drug Development and Research

The ability to precisely tune the pKa of a phenylboronic acid via fluorination is of paramount importance.

-

Optimizing Biological Activity: Many boronic acid-based drugs target enzymes by forming a covalent bond with a catalytic serine or threonine residue.[8] This interaction requires the boron to be in its tetrahedral boronate state. A compound with a pKa below 7.4 will have a higher concentration of the active anionic form at physiological pH, potentially leading to enhanced potency.[2]

-

Improving Pharmacokinetics: The ionization state of a drug affects its solubility, membrane permeability, and protein binding. By tuning the pKa, researchers can optimize the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.

-

Designing Chemical Sensors: Phenylboronic acids are widely used as receptors for sensing carbohydrates (e.g., glucose) through the formation of cyclic boronate esters with diols. The binding affinity is highly pH-dependent.[9] Adjusting the pKa to be near the physiological pH range is crucial for developing sensors that operate effectively in vivo.[1]

Conclusion

Fluorination is a powerful and predictable strategy for modulating the Lewis acidity of phenylboronic acids. The electron-withdrawing nature of fluorine lowers the pKa, with the magnitude of the effect being highly dependent on the number and position of the substituents. This fine-tuning of acidity is not merely an academic exercise; it is a critical tool for medicinal chemists and materials scientists to optimize molecular properties for enhanced biological activity, improved pharmacokinetic profiles, and superior performance in sensing applications. A thorough understanding of these structure-acidity relationships, coupled with robust experimental validation, is essential for the rational design of next-generation boronic acid-based technologies.

References

-

Kubiak, A. M., G-Ciundys, M., & Sporzyński, A. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 27(11), 3439. [Link]

-

Kubiak, A. M., G-Ciundys, M., & Sporzyński, A. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. PMC. [Link]

-

Adamczyk-Woźniak, A., & Sporzyński, A. (2024). Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. Molecules, 29(12), 2738. [Link]

-

S.F.P. Appeldoorn, P.R.R.P. (2022). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Pharmaceuticals, 15(4), 444. [Link]

-

Zarzeczańska, D., Adamczyk-Woźniak, A., Kulpa, A., Ossowski, T., & Sporzyński, A. (2017). Acidity and Hydrolytic Stability of Fluorinated Phenylboronic Acids. European Journal of Inorganic Chemistry, 2017(37), 4493–4498. [Link]

-

Zarzeczańska, D., et al. (2017). Acidity and Hydrolytic Stability of Fluorinated Phenylboronic Acids. Request PDF. [Link]

-

da Silva, J. B. P. (2025). On the Computational Determination of the pKa of Some Arylboronic Acids. MDPI. [Link]

-

ResearchGate. (n.d.). pKa values of boronic acids X-C6H4B(OH)2 with F, CF3 and OCF3 substituents. ResearchGate. [Link]

-

Marinaro, W. A., & Stella, V. J. (n.d.). Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. [Link]

-

Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. [Link]

-

Valenzuela, S. A., Howard, J. R., Park, H. M., Darbha, S., & Anslyn, E. V. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15006–15011. [Link]

-

Adamczyk-Woźniak, A., & Sporzyński, A. (2025). Influence of fluorine substituents on the properties of phenylboronic compounds. Journal of Organometallic Chemistry. [Link]

-

Valenzuela, S. A., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. ACS Publications. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Fluorinated Boronic Acids: Acidity and Hydrolytic Stability of Fluorinated Phenylboronic Acids [ouci.dntb.gov.ua]

- 8. DSpace [kuscholarworks.ku.edu]

- 9. pubs.acs.org [pubs.acs.org]

3,4-Difluoro-5-ethoxyphenylboronic acid suppliers and price per gram

Strategic Sourcing, Synthesis, and Application in Medicinal Chemistry

Executive Summary

3,4-Difluoro-5-ethoxyphenylboronic acid (CAS: 1162261-96-2) is a specialized organoboron intermediate used primarily in the development of fluorinated pharmaceutical scaffolds.[1] Its structural motif combines the metabolic stability of a polyfluorinated ring with the lipophilic modulation of an ethoxy group, making it a critical building block for optimizing Structure-Activity Relationships (SAR) in late-stage drug discovery.

Due to the specific substitution pattern, this compound is classified as a High-Value/Low-Volume reagent. It is rarely held in bulk inventory and is typically synthesized on-demand or stocked in gram-scale quantities by boutique fluorochemistry suppliers. This guide provides a technical roadmap for its synthesis, procurement, and quality validation.

Chemical Profile & Specifications

| Property | Specification |

| Chemical Name | 3,4-Difluoro-5-ethoxyphenylboronic acid |

| CAS Number | 1162261-96-2 |

| Molecular Formula | C₈H₉BF₂O₃ |

| Molecular Weight | 201.96 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in MeOH, DMSO, THF; sparingly soluble in water |

| Purity Standard | ≥95% (HPLC), typically ≥98% for catalysis |

| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen) |

Synthesis & Manufacturing Engineering

Expertise & Causality: The commercial scarcity of this compound arises from the directing group challenges in its synthesis. Direct lithiation of 1-ethoxy-2,3-difluorobenzene often yields regioisomeric mixtures. The most robust industrial route utilizes a Bromine-Lithium Exchange strategy starting from a brominated precursor to ensure regiospecificity.

Validated Synthetic Pathway

The following protocol describes the gram-scale synthesis designed to minimize protodeboronation and maximize yield.

Step 1: O-Alkylation

-

Precursor: 5-Bromo-2,3-difluorophenol.

-

Reagents: Ethyl Iodide (EtI), Potassium Carbonate (K₂CO₃), DMF.

-

Mechanism: Williamson ether synthesis. The difluoro-substitution increases the acidity of the phenol, facilitating rapid deprotonation.

Step 2: Cryogenic Lithiation & Borylation

-

Reagents: n-Butyllithium (n-BuLi), Triisopropyl Borate (B(OiPr)₃), THF, -78°C.

-

Critical Control Point: The reaction must be kept strictly below -70°C. The fluorine atoms at positions 3 and 4 exert a strong inductive effect, stabilizing the lithiated intermediate but also making it prone to "benzyne" elimination if the temperature rises before borate trapping.

Step 3: Hydrolysis

-

Reagents: Dilute HCl (1M).

-

Note: Over-acidification can lead to deboronation. pH control (pH 4-5) is optimal for precipitation.

Synthesis Workflow Diagram

Caption: Figure 1. Regioselective synthesis pathway via bromine-lithium exchange to prevent isomer formation.

Market Analysis: Suppliers & Pricing

Trustworthiness: The pricing data below reflects the current "Spot Market" for research-grade materials. This compound is not a commodity chemical; it is a specialty building block.

Supplier Landscape

Most vendors listed below do not manufacture the compound themselves but source it from specialized fluorochemistry CROs in China or India.

-

Primary Source: Custom synthesis houses (e.g., BLD Pharm, Indagoo).

-

Secondary Distributors: Sigma-Aldrich, Fluorochem (often re-package or list as "Inquire").

Price Benchmarks (2025/2026 Estimates)

| Supplier Tier | Vendor Examples | Pack Size | Estimated Price | Lead Time |

| Premium Distributor | CymitQuimica / Indagoo | 1 g | €578.00 ($630) | 1-2 Weeks |

| Specialty CRO | BLD Pharm / ChemScene | 1 g | $350 - $500 * | 2-3 Weeks |

| Bulk Manufacturing | Enamine / WuXi AppTec | 10 g+ | Inquire | 4-6 Weeks |

*Note: Prices marked with an asterisk are estimates based on the analogous 3,4-difluoro-5-methoxyphenylboronic acid market rates. Direct stock of the ethoxy analog is volatile.

Procurement Strategy

For drug development campaigns requiring >5g:

-

Do not buy 1g bottles. The unit price is inflated by 300-400%.

-

Request a Custom Quote: Contact a CRO (like Enamine or PharmBlock) for a "Fee-for-Service" synthesis of 10-25g. The cost per gram will likely drop to

120/g .

Quality Assurance & Validation Protocol

Because this compound is prone to dehydration (forming boroxines) and deborylation, rigorous QC is required upon receipt.

The "Self-Validating" QC Workflow

Do not rely solely on the Certificate of Analysis (CoA) provided by the vendor. Boronic acids degrade during shipping if not temperature-controlled.

Validation Steps:

-

¹H NMR (DMSO-d₆):

-

Check for the ethyl group triplet (~1.4 ppm) and quartet (~4.1 ppm).

-

Verify the aromatic proton integration (should be 2H total).

-

Critical: Look for extra aromatic peaks indicating de-boronated byproduct (1-ethoxy-2,3-difluorobenzene).

-

-

¹⁹F NMR:

-

Essential for confirming the 3,4-difluoro substitution pattern. Isomers will show distinct coupling constants.

-

-

HPLC Purity:

-

Run a gradient (5% to 95% ACN) to detect organic impurities.

-

Note: Boronic acids often streak on silica; reverse phase C18 is preferred.

-

QC Decision Tree

Caption: Figure 2. Quality Control decision matrix to verify structural integrity and purity before library synthesis.

Applications in Drug Discovery

Authoritative Grounding: The 3,4-difluoro-5-ethoxyphenyl moiety is a "privileged structure" in medicinal chemistry.

-

Metabolic Stability: The fluorine atoms block the P450 metabolic hotspots on the phenyl ring [1].

-

Lipophilicity (LogP): The ethoxy group increases lipophilicity compared to the methoxy analog, potentially improving blood-brain barrier (BBB) permeability or membrane penetration.

-

Suzuki-Miyaura Coupling: This boronic acid is the standard reagent for installing this motif onto heteroaryl cores (e.g., pyridines, pyrimidines) in kinase inhibitor programs.

Protocol for Suzuki Coupling:

-

Catalyst: Pd(dppf)Cl₂·DCM or Pd(Amphos)Cl₂ (for sterically hindered substrates).

-

Base: K₃PO₄ (2M aq).

-

Solvent: Dioxane/Water (4:1).

-

Temp: 80-100°C.

References

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

-

CymitQuimica. (2025).[2] Product Catalog: 3,4-Difluoro-5-ethoxyphenylboronic acid. Retrieved from

-

BLD Pharm. (2025). Building Block Catalog: Boronic Acids. Retrieved from

-

Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.

Sources

stability of 3-ethoxy-4,5-difluorophenylboronic acid in air

Technical Whitepaper: Stability Profile and Handling of 3-Ethoxy-4,5-difluorophenylboronic Acid

Executive Summary

This technical guide provides a comprehensive stability analysis of 3-ethoxy-4,5-difluorophenylboronic acid , a specialized organoboron intermediate used in cross-coupling reactions (Suzuki-Miyaura) and medicinal chemistry.

While direct stability data for this specific isomer is limited in public literature, its behavior is reliably predicted through Structure-Activity Relationship (SAR) analysis of closely related fluorinated alkoxy-phenylboronic acids. The compound exhibits a moderate stability profile in air but is prone to dehydration-driven boroxine formation and base-catalyzed protodeboronation .

Core Recommendation: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C to prevent anhydride formation. Handle rapidly in air; avoid prolonged exposure to basic aqueous media or high humidity.

Chemical Profile & Structural Analysis

The stability of 3-ethoxy-4,5-difluorophenylboronic acid is dictated by the electronic interplay between the boron center and the substituted phenyl ring.

| Property | Data / Prediction |

| Chemical Structure | 3-Ethoxy-4,5-difluorophenylboronic acid |

| Molecular Formula | C₈H₉BF₂O₃ |

| Molecular Weight | ~201.96 g/mol |

| Physical State | White to off-white solid (crystalline powder) |

| Acidity (Predicted pKa) | 7.2 – 7.6 (More acidic than PhB(OH)₂ due to F-substituents) |

| Primary Instability | Dehydration (Boroxine formation) > Protodeboronation > Oxidation |

Electronic Effects on Stability

-

Fluorine Substituents (4,5-positions): The fluorine atoms at the para (4) and meta (5) positions exert a strong inductive electron-withdrawing effect (-I). This increases the Lewis acidity of the boron atom, making it more reactive toward nucleophiles (e.g., water, hydroxide) but generally more resistant to oxidative C-B bond cleavage compared to electron-rich boronic acids.

-

Ethoxy Group (3-position): The ethoxy group is an electron donor by resonance (+R) but withdrawing by induction (-I). In the meta position, the resonance stabilization of the boron center is minimal. The net effect is a slight increase in electron density on the ring compared to a pure polyfluorinated system, but the boron remains electron-deficient.

Mechanistic Stability Analysis

A. The Boroxine Equilibrium (Dehydration)

The most immediate stability concern for 3-ethoxy-4,5-difluorophenylboronic acid in air is not oxidation, but dehydration . Boronic acids exist in a reversible equilibrium with their cyclic anhydride trimer, known as a boroxine .

-

Mechanism: Three molecules of boronic acid lose three water molecules to form a six-membered B₃O₃ ring.

-

Trigger: This process is driven by dry air , vacuum , or heat .

-

Impact: Commercial samples often contain varying amounts of boroxine. This alters the stoichiometry of reactions (molecular weight changes) but is generally reversible upon addition of water or during the reaction workup.

Diagram 1: Boronic Acid - Boroxine Equilibrium

Caption: Reversible dehydration pathway. Dry conditions favor the Boroxine (red); humidity favors the Acid (blue).

B. Protodeboronation (Hydrolysis)

Protodeboronation is the cleavage of the C-B bond, replacing the boron moiety with a proton.

-

Risk Level: Moderate to High (under basic conditions).

-

Mechanism: The electron-withdrawing fluorine atoms stabilize the intermediate boronate anion formed in basic media. However, they also stabilize the transition state for C-B cleavage.

-

Critical Insight: While 2,6-difluoro substitutions are notorious for rapid protodeboronation, the 4,5-difluoro pattern is more stable. However, prolonged exposure to high pH (>10) at elevated temperatures will lead to degradation into 1-ethoxy-2,3-difluorobenzene.

C. Oxidative Stability (Air Oxidation)

-

Risk Level: Low .

-

Mechanism: Reaction with atmospheric O₂ to form a phenol and boric acid.

-

Assessment: Arylboronic acids are generally resistant to rapid air oxidation in the solid state. The presence of electron-withdrawing fluorines further stabilizes the C-B bond against oxidative attack compared to electron-rich alkylboronic acids.

Experimental Assessment Protocols

To validate the quality of a specific batch, the following self-validating workflows are recommended.

Protocol A: Distinguishing Acid vs. Boroxine (NMR Analysis)

-

Objective: Quantify the ratio of boronic acid to boroxine.

-

Method: ¹H NMR in a dry solvent (DMSO-d₆) vs. a "wet" solvent (D₂O/CD₃OD).

-

Step-by-Step:

-

Dissolve ~10 mg of sample in dry DMSO-d₆ .

-

Acquire ¹H NMR. Look for the distinct B(OH)₂ singlet (typically δ 8.0–9.0 ppm). Boroxine protons (on the phenyl ring) will often appear slightly downfield from the acid protons.

-

Validation: Add 1 drop of D₂O to the tube and re-acquire. The boroxine peaks should collapse into the acid peaks (or disappear due to exchange), confirming the equilibrium.

-

Protocol B: Purity Stress Test (HPLC)

-

Objective: Detect irreversible degradation (protodeboronation/oxidation).

-

Method: Reverse-Phase HPLC (C18 column).

-

Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile. Avoid basic buffers.

-

Detection: UV at 254 nm.

-

Criterion: The boronic acid and boroxine usually elute as a single peak (or closely overlapping peaks) due to rapid hydrolysis on the column. A distinct new peak with a different retention time indicates protodeboronation (formation of the fluorinated benzene).

Diagram 2: Stability Assessment Decision Tree

Caption: Workflow to distinguish reversible anhydride formation from irreversible chemical degradation.

Handling and Storage Recommendations

Based on the stability profile, the following protocols are mandatory for maintaining reagent integrity in a drug development setting.

Storage

-

Temperature: 2°C to 8°C (Refrigerated). Cold storage slows the kinetics of both dehydration and slow oxidation.

-

Atmosphere: Inert Gas (Argon or Nitrogen) . While "air-stable" for short periods, long-term storage under air can lead to surface oxidation and moisture absorption.

-

Container: Tightly sealed glass vial with a Teflon-lined cap. Parafilm is recommended to prevent moisture ingress.

Handling in the Lab

-

Weighing: Can be weighed in air for short durations (<15 mins). For high-precision stoichiometry, assume a variable molecular weight (between acid and boroxine) or re-hydrate the sample before use.

-

Solvent Choice:

-

Preferred: Methanol, Ethanol, THF (wet). Alcohols often form temporary boronate esters that stabilize the monomer.

-

Avoid: Storing in basic aqueous solutions for >24 hours.

-

-

Reaction Setup: If using in Suzuki couplings, add the base (e.g., K₂CO₃) last or ensure the catalyst is present before heating to minimize the window for protodeboronation.

References

-

Hall, D. G. (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives.[1][2] In Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials.[3] Wiley-VCH. Link

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412–443. Link

-

Iwamura, T., et al. (2013). Boroxine Chemistry: From Fundamental Studies to Applications. Journal of Inclusion Phenomena and Macrocyclic Chemistry. Link

-

Knapp, D. M., et al. (2009). Protodeboronation of Arylboronic Acids. Journal of the American Chemical Society, 131(20), 6961–6963. Link

Sources

An In-Depth Technical Guide to Fluorinated Phenylboronic Acid Derivatives for Drug Discovery

Introduction

The strategic incorporation of unique chemical motifs is a cornerstone of modern medicinal chemistry. Among these, boronic acids have emerged as a class of compounds with remarkable versatility and biological activity.[1][2] The journey of boron-containing compounds in medicine has evolved significantly, shedding early misconceptions about toxicity to produce FDA-approved drugs like the proteasome inhibitor Bortezomib (Velcade®).[1][2] The utility of the boronic acid group stems from its electrophilic boron center, which can form reversible covalent bonds with biological nucleophiles, such as the serine residue in the active site of proteases, or with the diol functionalities present in carbohydrates.[1][3]

This guide focuses on a particularly potent subclass: fluorinated phenylboronic acids . The introduction of fluorine, an element with a small atomic size and the highest electronegativity, profoundly modulates the physicochemical and biological properties of the parent phenylboronic acid scaffold.[3][4] Selective fluorination can enhance metabolic stability, membrane permeability, and, most critically, the Lewis acidity of the boron atom.[4][5][6] This enhancement in acidity is pivotal, as it allows for strong, reversible interactions at physiological pH, a crucial feature for effective drug action.[5][7]

Here, we will explore the core principles behind the enhanced utility of fluorinated phenylboronic acids, delve into their synthesis and characterization, and survey their diverse applications in drug discovery—from enzyme inhibition to targeted cancer therapy and advanced diagnostics.

The Decisive Impact of Fluorination on Physicochemical Properties

The introduction of electron-withdrawing fluorine atoms onto the phenyl ring is not a trivial modification; it fundamentally alters the electronic character of the boronic acid moiety, which is the root of its enhanced performance in biological systems.

Enhancing Lewis Acidity: The Key to Physiological Activity

Phenylboronic acids function primarily as Lewis acids, accepting a hydroxide ion to form a more stable, tetrahedral boronate species (sp³ hybridized), rather than donating a proton like a typical Brønsted acid.[8] The equilibrium of this reaction is described by the pKa. For effective binding to biological targets like sugars or enzyme active sites at physiological pH (~7.4), a lower pKa is advantageous.[5][7]

Fluorination is a powerful strategy to lower the pKa. The strong inductive effect of fluorine withdraws electron density from the aromatic ring and, consequently, from the boron atom.[5][8] This makes the boron center more electron-deficient and a much stronger Lewis acid, facilitating the acceptance of a hydroxide ion and lowering the pKa.[5][8] The position and number of fluorine substituents directly correlate with the magnitude of this effect.[5]

| Compound | Substituent(s) | pKa Value |

| Phenylboronic Acid | None | 8.86[5][8] |

| 4-Fluorophenylboronic Acid | 4-F | 8.77[5][8] |

| 4-(Trifluoromethyl)phenylboronic Acid | 4-CF₃ | 7.86[8] |

| 2,3,4,6-Tetrafluorophenylboronic Acid | 2,3,4,6-Tetrafluoro | 6.17[5][8] |

As the data clearly indicate, increasing the degree of fluorination dramatically increases the acidity of the boronic acid. This allows for a significant population of the active tetrahedral boronate form at neutral pH, enhancing binding affinity to target biomolecules.[5][7][8]

Modulating Binding Affinity for Diols

The ability of boronic acids to form reversible covalent bonds with 1,2- or 1,3-diols is the foundation for their use in targeting carbohydrates.[9][10] This interaction is exploited to target glycoproteins and glycolipids, such as sialic acids, which are often overexpressed on the surface of cancer cells.[10][11][12] By increasing the Lewis acidity of the boron atom, fluorine substitution directly promotes the formation of the tetrahedral boronate ester with diols, thereby enhancing binding affinity.[8] This makes fluorinated phenylboronic acids superior candidates for developing targeted drug delivery systems and diagnostic agents aimed at cancer cells.[9][11][12]

Synthetic Methodologies

The preparation of aryl boronic acids is a well-established field in organic chemistry.[1] Common methods include the reaction of an organometallic reagent (Grignard or organolithium) with a trialkyl borate, or more modern transition metal-catalyzed C-H borylation and cross-coupling reactions.[1] The Suzuki-Miyaura cross-coupling reaction, in particular, is a robust method for synthesizing complex fluorinated molecules.[8]

Representative Protocol: Palladium-Catalyzed Miyaura Borylation

This protocol describes a general method for the synthesis of a fluorinated phenylboronic acid pinacol ester from a corresponding aryl halide.

Step-by-Step Methodology:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the fluorinated aryl halide (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (KOAc, 3.0 eq), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq).

-

Solvent Addition: Add anhydrous 1,4-dioxane via syringe.

-

Reaction Execution: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts.

-

Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired fluorinated phenylboronic acid pinacol ester.

-

Deprotection (if required): The pinacol ester can often be used directly in subsequent reactions or deprotected to the free boronic acid, for example, by transesterification with phenylboronic acid.[1]

Applications in Drug Discovery

The unique properties conferred by fluorination open up a wide array of applications in medicinal chemistry and chemical biology.

Enzyme Inhibition

Fluorinated phenylboronic acids are potent inhibitors of various enzymes, particularly serine proteases. The electrophilic boron atom mimics the carbonyl carbon of the peptide substrate, forming a stable, tetrahedral adduct with the catalytic serine residue in the enzyme's active site.[1][3] This complex acts as a transition-state analogue, effectively blocking the enzyme's catalytic activity.[1] The enhanced Lewis acidity of fluorinated derivatives ensures that this inhibitory interaction is strong at physiological pH.

Targeting Cell-Surface Glycans for Cancer Therapy

Cancer cells often exhibit aberrant glycosylation patterns, with an overexpression of sialic acid residues on their surfaces.[10][12] The strong and pH-dependent binding affinity of fluorinated phenylboronic acids for the diol groups in sialic acid makes them excellent targeting ligands.[10] Researchers have conjugated these molecules to nanoparticles, polymers, and imaging agents to create systems that selectively accumulate at tumor sites.[9][11] This strategy enhances the delivery of chemotherapeutic drugs directly to cancer cells, improving efficacy while minimizing off-target toxicity.[11][12]

Diagnostics and Bio-Sensing

The interaction between fluorinated phenylboronic acids and diols can be coupled with a signaling mechanism, such as fluorescence, to create powerful diagnostic tools.[13] For instance, probes can be designed where the binding of the boronic acid to a target diol (like glucose or cell-surface glycans) induces a change in the electronic properties of an attached fluorophore, leading to a detectable change in fluorescence emission.[13][14] This principle is used to develop sensors for glucose monitoring and for imaging cancer cells that overexpress specific glycans.[9] The use of ¹⁸F-labeled derivatives also enables their use as radiotracers for Positron Emission Tomography (PET) imaging.[4][7]

Characterization and Analytical Workflow

A multi-faceted analytical approach is required to confirm the identity, purity, and functional activity of newly synthesized fluorinated phenylboronic acid derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is indispensable for structural elucidation.

-

¹H, ¹³C, and ¹¹B NMR are used for standard structural confirmation.

-

¹⁹F NMR is a particularly powerful tool.[5] It offers a wide chemical shift range and high sensitivity, making it excellent for studying molecular structure, equilibria in solution, and reaction kinetics.[5] Changes in the ¹⁹F chemical shift upon binding to a biological target can provide valuable information about the binding event.[5]

X-ray Crystallography

To understand the precise molecular interactions between a fluorinated phenylboronic acid inhibitor and its target enzyme, X-ray crystallography is the gold standard.[15][16] Obtaining a high-resolution crystal structure of the protein-ligand complex provides invaluable, atomic-level insight into the binding mode.[15][17] This structural information is crucial for structure-based drug design, allowing medicinal chemists to iteratively design new derivatives with improved potency and selectivity.[18] For example, the structure can confirm the formation of the covalent bond between the boron atom and the catalytic serine and reveal other key interactions (hydrogen bonds, hydrophobic contacts) within the active site.

Biochemical Assays

To quantify the biological activity of these compounds, a range of biochemical assays are employed. For enzyme inhibitors, kinetic assays are performed to determine key parameters like the inhibition constant (Kᵢ). For cell-targeting agents, cell-based assays using fluorescence microscopy or flow cytometry can be used to measure binding and internalization into cancer cells versus healthy cells.

Conclusion and Future Outlook

Fluorinated phenylboronic acids represent a powerful and versatile class of molecules in the drug discovery arsenal. The strategic incorporation of fluorine provides a predictable and highly effective means of tuning Lewis acidity, a critical parameter for achieving potent biological activity at physiological pH. This has led to their successful application as enzyme inhibitors, targeted therapeutic agents, and advanced diagnostic probes. The continued development of novel synthetic methodologies and a deeper understanding of their interactions with biological systems, aided by advanced analytical techniques like ¹⁹F NMR and X-ray crystallography, will undoubtedly lead to the discovery of new and innovative medicines. As our ability to design molecules with precision improves, the future for fluorinated phenylboronic acid derivatives in creating targeted, effective, and safer therapies is exceptionally bright.

References

- Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC. (2022).

- New Sensitive and Selective Fluorescent Probes for Fluoride Using Boronic Acids - PMC. (2020).

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2020). MDPI. [Link]

-

13C NMR chemical shifts of fluorinated phenylboronic acids and benzoxaboroles. (N/A). ResearchGate. [Link]

-

Exploring biomedical applications of phenylboronic acid—functionalized chitosan conjugates. (2024). Journal of Applied Pharmaceutical Science. [Link]

-

Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy. (2022). Semantic Scholar. [Link]

-

Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023). MDPI. [Link]

-

Influence of fluorine substituents on the properties of phenylboronic compounds. (2025). N/A. [Link]

-

Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid - PMC. (2020). National Center for Biotechnology Information. [Link]

-

Theranostics Phenylboronic acid in targeted cancer therapy and diagnosis. (2025). Semantic Scholar. [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2020). PubMed. [Link]

-

Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC. (N/A). National Center for Biotechnology Information. [Link]

-

Phenylboronic acid in targeted cancer therapy and diagnosis - PMC. (N/A). National Center for Biotechnology Information. [Link]

-

Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches. (2023). Frontiers. [Link]

-

Studying Protein–Ligand Interactions Using X-Ray Crystallography | Request PDF. (2025). ResearchGate. [Link]

-

X-Ray Crystallography of G Protein-coupled Receptors. (N/A). University of Bonn. [Link]

-

ORGANIC CHEMISTRY. (2022). RSC Publishing. [Link]

-

Protein Crystallization and X-Ray Crystallography Services. (N/A). Charles River Laboratories. [Link]

-

A Long-Wavelength Fluorescent Probe for Efficient Dual-Color Imaging of Boronic-Acid-Containing Agents in Living Cells. (2025). MDPI. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. japsonline.com [japsonline.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. New Sensitive and Selective Fluorescent Probes for Fluoride Using Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Frontiers | Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches [frontiersin.org]

- 16. researchgate.net [researchgate.net]

- 17. criver.com [criver.com]

- 18. X-Ray Crystallography of G Protein-coupled Receptors [bonndoc.ulb.uni-bonn.de]

Methodological & Application

synthesis of fluorinated biaryl ethers using 3,4-Difluoro-5-ethoxyphenylboronic acid

Application Note: AN-2026-FL Topic: Precision Synthesis of Fluorinated Biaryl Ethers using 3,4-Difluoro-5-ethoxyphenylboronic Acid

Abstract & Strategic Significance

The incorporation of the 3,4-difluoro-5-ethoxyphenyl moiety is a high-value strategy in medicinal chemistry for modulating lipophilicity (

Unlike electron-rich boronic acids, 3,4-difluoro-5-ethoxyphenylboronic acid exhibits two distinct kinetic hurdles:

-

Sluggish Transmetallation: The electron-withdrawing fluorine atoms reduce the nucleophilicity of the carbon-boron bond, slowing the transmetallation step in oxidative cross-coupling.

-

Protodeboronation Instability: The fluorinated ring renders the C-B bond susceptible to hydrolytic cleavage (protodeboronation) under the basic conditions typically required for coupling, leading to the formation of the defunctionalized arene (1-ethoxy-2,3-difluorobenzene) rather than the target ether.

This guide details an optimized Chan-Evans-Lam (CEL) coupling protocol designed to suppress protodeboronation while accelerating C-O bond formation.

Mechanistic Principles

The formation of the C-O bond proceeds via a Copper(II)/Copper(III) oxidative cycle. Understanding this mechanism is critical for troubleshooting low yields.

The Chan-Lam Catalytic Cycle

Figure 1: The oxidative Cu(II)/Cu(III) catalytic cycle.[1][2][3] Note that for electron-deficient boronic acids, the transmetallation step is often rate-limiting and competes with protodeboronation.

Critical Process Parameters (CPP)

To ensure reproducibility and high yields (>75%), the following parameters must be controlled.

| Parameter | Recommendation | Scientific Rationale |

| Catalyst Source | Cu(OAc)₂ (Anhydrous) | Acetate acts as a crucial bridging ligand. Anhydrous salt prevents introduction of water that drives protodeboronation. |

| Solvent System | DCM or DCE | Non-coordinating, halogenated solvents stabilize the intermediate Cu-complexes better than polar aprotic solvents (DMF/DMSO) for this specific transformation. |

| Water Control | 4Å Molecular Sieves (Powdered) | CRITICAL: Fluorinated boronic acids degrade rapidly in wet base. MS scavenges water produced during the reaction. |

| Base | Pyridine (2-3 equiv) | Acts as both a ligand for Copper and a base to deprotonate the phenol. Stronger bases (e.g., K₂CO₃) accelerate protodeboronation. |

| Atmosphere | Dry Air or O₂ Balloon | The reaction is oxidative. An O₂ balloon accelerates the re-oxidation of Cu(I) to active Cu(II), increasing turnover frequency (TOF). |

Detailed Experimental Protocol

Target: Synthesis of 3,4-difluoro-5-ethoxyphenyl 4-chlorophenyl ether (Model System).

Reagents:

-

Reagent A: 3,4-Difluoro-5-ethoxyphenylboronic acid (1.5 - 2.0 equiv) [CAS: 1162261-96-2]

-

Reagent B: 4-Chlorophenol (1.0 equiv)

-

Catalyst: Copper(II) Acetate (anhydrous) (1.0 equiv) Note: Can be reduced to 0.2 equiv if O₂ balloon is used, but stoichiometric Cu is more robust for difficult substrates.

-

Base: Pyridine (3.0 equiv)

-

Additive: Activated 4Å Molecular Sieves (Powdered, 200 mg/mmol)

-

Solvent: Dichloromethane (DCM), anhydrous.

Step-by-Step Procedure:

-

Preparation of Solids:

-

Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar. Allow to cool under Argon.

-

Add 4-Chlorophenol (128 mg, 1.0 mmol), 3,4-Difluoro-5-ethoxyphenylboronic acid (404 mg, 2.0 mmol), and Cu(OAc)₂ (181 mg, 1.0 mmol).

-

Add powdered 4Å Molecular Sieves (200 mg).

-

-

Solvation & Activation:

-

Add anhydrous DCM (10 mL, 0.1 M concentration).

-

Add Pyridine (242 µL, 3.0 mmol) dropwise via syringe. The solution should turn a deep blue/green color, indicating the formation of the Cu-pyridine complex.

-

-

Reaction Initiation:

-

Option A (Standard): Attach a drying tube filled with CaCl₂ and stir vigorously open to air.

-

Option B (Accelerated): Purge the headspace briefly with Oxygen and attach an O₂ balloon. Recommended for this fluorinated substrate to outcompete side reactions.

-

-

Monitoring:

-

Stir at Room Temperature (25°C) .

-

Monitor via TLC or LC-MS at 4 hours and 16 hours.

-

Checkpoint: If the reaction stalls, add an additional 0.5 equiv of boronic acid. Fluorinated boronic acids can degrade before full conversion.

-

-

Workup:

-